Lys-SMCC-DM1
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Overview
Description
Preparation Methods
The preparation of Lys-SMCC-DM1 involves the conjugation of DM1 to an antibody through a non-cleavable thioether linker, N-succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC) . The synthetic route typically includes the following steps:
Activation of the Antibody: The antibody is reacted with the N-hydroxysuccinimide ester moiety of SMCC.
Conjugation: The thiol group of DM1 is linked to the maleimide group of SMCC, forming a stable thioether bond.
Reaction Conditions: The conjugation is carried out in a pH 7.25 buffer containing 100 mM sodium phosphate and 150 mM sodium chloride.
Chemical Reactions Analysis
Lys-SMCC-DM1 undergoes several types of chemical reactions:
Substitution Reactions: The primary reaction involves the substitution of the N-hydroxysuccinimide ester with the thiol group of DM1.
Stability: The compound is stable in systemic circulation due to the non-cleavable thioether linker.
Major Products: The major product formed is the conjugate this compound, which is the active metabolite of T-DM1.
Scientific Research Applications
Lys-SMCC-DM1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Lys-SMCC-DM1 involves the inhibition of tubulin polymerization, which disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis . The compound targets the HER2 receptor, which is overexpressed in certain types of cancer cells, allowing for selective delivery of the cytotoxic agent .
Comparison with Similar Compounds
Lys-SMCC-DM1 is unique due to its non-cleavable thioether linker, which provides stability in systemic circulation . Similar compounds include:
MCC-DM1: Another metabolite of T-DM1, but with different linker properties.
VCMMAE: A cleavable linker ADC with higher drug-to-antibody ratios and greater synthetic yields.
DS-8201a: A next-generation ADC with a cleavable linker and a DNA topoisomerase I inhibitor.
This compound stands out due to its stability and efficacy in targeted cancer therapy, making it a valuable compound in the field of ADCs.
Properties
Molecular Formula |
C53H75ClN6O15S |
---|---|
Molecular Weight |
1103.7 g/mol |
IUPAC Name |
2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67) |
InChI Key |
UBRZDBDIKWWPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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